![molecular formula C16H25NO4S B272520 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether](/img/structure/B272520.png)
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether
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Overview
Description
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether, also known as MS-222, is a commonly used anesthetic agent in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 337.4 g/mol. MS-222 is widely used in the research of aquatic animals such as fish, amphibians, and reptiles, as it is effective in inducing anesthesia and minimizing stress during experimental procedures.
Mechanism of Action
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is a potent anesthetic agent that works by blocking the function of ion channels in the nervous system. Specifically, it blocks the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in the transmission of pain signals. By blocking these receptors, 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether effectively induces anesthesia and minimizes pain in aquatic animals.
Biochemical and Physiological Effects:
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether has been shown to have a number of biochemical and physiological effects on aquatic animals. It has been shown to decrease heart rate and respiratory rate, as well as decrease blood pressure. 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether also affects the metabolism of aquatic animals, leading to a decrease in oxygen consumption and carbon dioxide production.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether in lab experiments is its effectiveness in inducing deep anesthesia, allowing researchers to perform various experimental procedures without causing harm or stress to the animals. 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is also relatively safe and has a low toxicity level, making it a popular choice for researchers. However, 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether has some limitations, including its potential to cause tissue damage if not used properly. It is also not effective in all species of aquatic animals, and some species may require higher doses of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether to achieve anesthesia.
Future Directions
There are several potential future directions for the use of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether in scientific research. One area of interest is the development of new formulations of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether that are more effective and less toxic. Another potential direction is the use of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether in combination with other anesthetic agents to improve the effectiveness of anesthesia in aquatic animals. Additionally, there is ongoing research into the long-term effects of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether on aquatic animals, particularly in terms of its impact on behavior and physiology.
Synthesis Methods
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylbenzenesulfonamide with morpholine, followed by a reaction with 1-bromopentane. The final product is then purified through recrystallization.
Scientific Research Applications
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is commonly used in scientific research to induce anesthesia in aquatic animals. It is effective in inducing deep anesthesia, allowing researchers to perform various experimental procedures without causing harm or stress to the animals. 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is also used in the transportation of aquatic animals, as it minimizes stress during transportation.
properties
Product Name |
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether |
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Molecular Formula |
C16H25NO4S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(4-methyl-2-pentoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C16H25NO4S/c1-3-4-5-10-21-15-13-14(2)6-7-16(15)22(18,19)17-8-11-20-12-9-17/h6-7,13H,3-5,8-12H2,1-2H3 |
InChI Key |
HSJSBMIKDPVFGB-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2 |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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